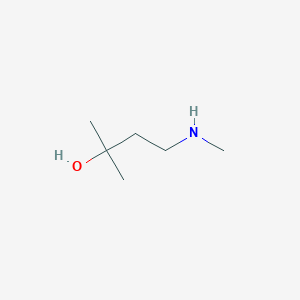

2-Methyl-4-(methylamino)butan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(methylamino)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,8)4-5-7-3/h7-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULPATVQDRLYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCNC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650923 | |

| Record name | 2-Methyl-4-(methylamino)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866223-53-2 | |

| Record name | 2-Methyl-4-(methylamino)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 866223-53-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-4-(methylamino)butan-2-ol physical properties

An In-depth Technical Guide to the Physical Properties of 2-Methyl-4-(methylamino)butan-2-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of this compound, a molecule of interest in synthetic chemistry and drug discovery. As direct experimental data for this specific compound is limited in publicly accessible literature, this document combines available predicted data with established analytical principles and protocols. The methodologies described herein are grounded in standard laboratory practices, ensuring a robust framework for researchers and drug development professionals.

Introduction and Molecular Overview

This compound is a bifunctional organic compound featuring a tertiary alcohol and a secondary amine. This structure imparts both hydrogen-bond-donating and accepting capabilities, influencing its solubility, boiling point, and reactivity. Its potential as a synthon in the development of more complex molecules makes a thorough understanding of its physical characteristics essential for its effective application.

The molecular structure is presented below:

Caption: A generalized workflow for the experimental determination of physical properties.

Boiling Point Determination

-

Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Addition: Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Validation: Ensure the thermometer bulb is positioned correctly just below the side arm of the distillation head to accurately measure the temperature of the vapor.

Density Measurement

-

Pycnometer Preparation: Clean and dry a pycnometer of a known volume and record its mass.

-

Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Mass Measurement: Record the mass of the filled pycnometer.

-

Calculation: Calculate the density by dividing the mass of the sample (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.

-

Temperature Control: Perform the measurement at a constant, recorded temperature as density is temperature-dependent.

Solubility Assessment

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, hexane).

-

Qualitative Assessment: To a test tube containing a small amount (e.g., 1 mL) of the solvent, add a few drops of this compound.

-

Observation: Vigorously shake the test tube and observe if the compound dissolves completely (miscible), partially, or not at all (immiscible).

-

Quantitative Determination (if necessary): For a more precise measurement, prepare a saturated solution at a specific temperature. A known volume of the saturated solution can then be evaporated to dryness, and the mass of the remaining solute can be used to calculate the solubility in g/100 mL.

Handling and Storage

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place. [1]It is recommended to store it at 2-8°C and protect it from light to prevent degradation. [1]

References

-

2-Butanol - Wikipedia. Available at: [Link]

-

This compound - PubChem. Available at: [Link]

-

3-Methyl-2-butanol - Wikipedia. Available at: [Link]

-

4-(Methylamino)butan-2-ol | C5H13NO | CID 12545025 - PubChem - NIH. Available at: [Link]

-

Isopropylbenzyl salicylate | C17H18O3 | CID 3086389 - PubChem - NIH. Available at: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 2-Methyl-4-(methylamino)butan-2-ol

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of the chiral amino alcohol, 2-Methyl-4-(methylamino)butan-2-ol. While direct experimental data on the biological effects of this specific molecule are limited in publicly accessible literature, its structural features—a tertiary alcohol and a secondary N-methylated amine—suggest significant potential as a scaffold in medicinal chemistry and drug discovery. This document synthesizes information on its chemical properties, its role as a synthetic precursor, and the biological activities of structurally related compounds and potential derivatives. We will explore its plausible utility as a building block for kinase inhibitors and other bioactive molecules, supported by generalized experimental protocols for the evaluation of these potential activities. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel chemical entities.

Introduction: Unveiling the Potential of a Structurally Unique Amino Alcohol

This compound is a chiral amino alcohol distinguished by a tertiary alcohol and a secondary N-methylated amine. The N-methylation can enhance pharmacokinetic properties such as metabolic stability and membrane permeability.[1][2] Chiral 1,2-amino alcohols are recognized as privileged structures in organic chemistry, serving as versatile building blocks for natural products, pharmaceuticals, and chiral ligands.[3] While the biological profile of this compound is not extensively documented, its known application as a reagent in the preparation of oxazocenones with "novel cellular abilities" points towards a latent bioactivity worthy of investigation. This guide will therefore focus on the inferential biological potential of this molecule, drawing from the known activities of its structural class and its derivatives.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug discovery and development.

| Property | Value | Source |

| Molecular Formula | C6H15NO | PubChem |

| Molecular Weight | 117.19 g/mol | PubChem |

| CAS Number | 866223-53-2 | PubChem |

| Appearance | Colorless to light yellow liquid | ChemicalBook |

| Boiling Point (Predicted) | 178.5±23.0 °C | ChemicalBook |

| Density (Predicted) | 0.874±0.06 g/cm3 | ChemicalBook |

| pKa (Predicted) | 15.19±0.29 | ChemicalBook |

Synthetic Pathway Overview

A plausible synthetic route to this compound can be conceptualized through the ring-opening of a suitable epoxide with methylamine. This common method for generating amino alcohols provides a reliable and scalable approach for laboratory synthesis.

Figure 1. Conceptual synthetic pathway to this compound.

Inferred Biological Activity and Therapeutic Potential

Based on its structural characteristics and the known bioactivities of related compounds, we can hypothesize several areas of pharmacological interest for this compound and its derivatives.

Scaffold for Kinase Inhibitors

The 1,2-amino alcohol motif is a key structural feature in numerous biologically active compounds, including approved drugs.[4] The hydroxyl and amino groups can act as crucial hydrogen bond donors and acceptors, facilitating interaction with the hinge region of a kinase active site. Kinases are a significant class of enzymes often implicated in cancer and inflammatory diseases, making them prime targets for therapeutic intervention.[5][6] The structural framework of this compound presents a promising starting point for the design of novel kinase inhibitors.

Figure 2. Workflow for developing kinase inhibitors from the core scaffold.

Precursor to Bioactive Oxazocenones

The primary documented application of this compound is as a reagent in the synthesis of oxazocenones. Oxazoline-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[4] Similarly, oxazine derivatives are recognized for their diverse pharmacological potential.[7] It is therefore highly probable that the "novel cellular abilities" of the resulting oxazocenones are of significant therapeutic interest. Further investigation into the specific oxazocenones synthesized from this amino alcohol is warranted to elucidate their precise biological targets and mechanisms of action.

Potential Neurological and Metabolic Activity

Simple amino alcohols can influence the central nervous system by interacting with neurotransmitter systems.[8] Chronic alcohol consumption, for instance, is known to alter amino acid metabolism and neurotransmission.[9] The structural similarity of this compound to endogenous signaling molecules suggests a potential for neuromodulatory or metabolic effects.

Experimental Protocols for Biological Evaluation

The following are generalized, step-by-step methodologies for key experiments to explore the hypothesized biological activities of this compound and its derivatives. These protocols are intended as a starting point and should be optimized for specific experimental conditions.

Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for screening compounds for their ability to inhibit kinase activity.

Materials:

-

Test compound (this compound or derivative)

-

Kinase of interest (e.g., EGFR, SRC, a panel of kinases)

-

Kinase substrate

-

ATP

-

Kinase assay buffer

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

-

384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Perform serial dilutions in the kinase assay buffer to achieve a range of desired final concentrations for the assay (e.g., 0.01 to 100 µM).

-

-

Assay Plate Setup:

-

In a 384-well plate, add the kinase, its specific substrate, and ATP at their optimal concentrations as determined by preliminary experiments.

-

Add the diluted test compound to the appropriate wells.

-

Include positive control wells (a known kinase inhibitor) and negative control wells (DMSO vehicle).

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

-

Detection:

-

Add the luminescence-based detection reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well.

-

Incubate for a further period as recommended by the kit manufacturer to allow the luminescent signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Figure 3. Experimental workflow for a luminescence-based kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

-

Test compound

-

Mammalian cell line of interest (e.g., a cancer cell line)

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the chosen cell line in appropriate medium supplemented with FBS and antibiotics.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compound.

-

Include vehicle control wells (medium with the same concentration of DMSO used for the test compound).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

-

Conclusion and Future Directions

This compound represents an under-investigated molecule with significant potential in the field of medicinal chemistry. Its structural features as a chiral N-methylated amino alcohol strongly suggest its utility as a scaffold for the development of novel therapeutics, particularly kinase inhibitors. Furthermore, its role as a precursor to bioactive oxazocenones opens another avenue for the discovery of compounds with a wide range of pharmacological activities.

Future research should focus on the systematic biological evaluation of this compound itself, as well as a library of its derivatives. High-throughput screening against a panel of kinases and various cancer cell lines would be a logical first step. Elucidating the structures and biological activities of the oxazocenones derived from this amino alcohol is also a critical area for investigation. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical entity.

References

- Bansal, S., & Halve, A. K. (2014). OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(11), 4601-4616.

- D'Ambrosio, K., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 20(11), 1184-1197.

- Dyguda-Kazimierowicz, E., et al. (2012).

- Gotor-Fernández, V., et al. (2011). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 111(11), 7159-7237.

- Hotha, S., & O'Doherty, G. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(15), 4531-4535.

- Jian, Y., et al. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.

- Kaur, H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5227.

- Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

- Li, P., et al. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 110-118.

- Patel, K., et al. (2012). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

- Ranu, B. C., & Dey, S. S. (2004). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 69(17), 5793-5796.

- Renga, B., et al. (2015). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. ACS Infectious Diseases, 1(9), 411-428.

- Sriram, D., & Yogeeswari, P. (2005). A specific amino acid formula prevents alcoholic liver disease in rodents. Journal of Applied Physiology, 98(3), 1141-1148.

- Tommasino, J. B., et al. (2018). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Molecules, 23(11), 2898.

- Vang, A., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.

- Węglarz-Tomczak, E., & Górecki, Ł. (2012).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: 2-Methyl-3-(methylamino)butan-2-ol in Medicinal Chemistry.

-

Cyberlipid. (n.d.). Amino alcohols. Retrieved from [Link]

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

-

Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

- Oxford Academic. (1999). EFFECTS OF ETHANOL ON EXTRACELLULAR AMINO ACID LEVELS IN HIGH-AND LOW-ALCOHOL SENSITIVE RATS: A MICRODIALYSIS STUDY. Alcohol and Alcoholism, 34(5), 685-693.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchmgt.monash.edu [researchmgt.monash.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijpsr.com [ijpsr.com]

- 5. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. academic.oup.com [academic.oup.com]

- 9. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Safety and Hazards of 2-Methyl-4-(methylamino)butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with a comprehensive risk assessment. All laboratory work should be conducted by trained personnel in a controlled environment.

Introduction

2-Methyl-4-(methylamino)butan-2-ol, a substituted amino alcohol, is a molecule of interest in synthetic and medicinal chemistry. Its bifunctional nature, possessing both a tertiary alcohol and a secondary amine, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. As with any novel or sparsely documented chemical, a thorough understanding of its potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known and predicted safety and hazard information for this compound, offering a framework for its safe handling and use in a research and development setting.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding a substance's physical characteristics. While experimentally determined data for this compound is limited, predicted values provide a useful starting point for risk assessment.

| Property | Value | Source |

| CAS Number | 866223-53-2 | [1][2] |

| Molecular Formula | C₆H₁₅NO | [1][2] |

| Molecular Weight | 117.19 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid (Predicted) | [3] |

| Boiling Point | 178.5 ± 23.0 °C (Predicted) | [3] |

| Density | 0.874 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 15.19 ± 0.29 (Predicted) | [3] |

| State | Liquid | [4] |

The predicted boiling point suggests that this compound is not highly volatile at room temperature, which can mitigate inhalation risks. However, its liquid state necessitates careful handling to prevent spills and skin contact.

Hazard Identification and Toxicological Profile

Based on aggregated GHS data, this compound is classified as a hazardous substance.[2] The primary hazards are associated with its irritant and acute toxicity properties.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[2]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1]

Toxicological Summary:

Currently, there is a lack of publicly available quantitative toxicological data, such as LD50 (oral, dermal) or LC50 (inhalation) values for this compound. In the absence of this specific data, a precautionary approach is essential. The GHS classifications suggest that ingestion of this compound can lead to adverse health effects. The most significant immediate hazard appears to be the risk of serious eye damage upon contact. Skin and respiratory irritation are also key concerns.

The presence of both an alcohol and an amine functional group suggests that the toxicological properties could be a composite of both classes of compounds. Alcohols can cause central nervous system depression, while amines can be corrosive and irritating to tissues.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.

Experimental Workflow for Safe Handling:

A typical workflow for handling this compound.

Personal Protective Equipment (PPE) Protocol:

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. It is crucial to check the glove manufacturer's compatibility data. Dispose of gloves immediately if they become contaminated.

-

Skin Protection: A lab coat must be worn at all times. For larger quantities or when there is a significant risk of splashing, consider using a chemically resistant apron and arm sleeves.

-

Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize the risk of inhaling vapors or aerosols.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire and Explosion Hazards

While specific flammability data is not available, the presence of a butanol backbone suggests that this compound should be treated as a potentially flammable liquid.

-

Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. A water spray can be used to cool fire-exposed containers.

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Vapors may be heavier than air and can travel to a source of ignition and flash back.

-

Hazardous Combustion Products: Combustion may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Stability and Reactivity

-

Stability: The compound is likely stable under normal laboratory conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides. The amine group can react exothermically with acids.

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon and nitrogen oxides.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage Protocol:

Recommended storage conditions for this compound.

Disposal Guidelines:

Dispose of waste in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste. Do not dispose of it down the drain. Contact your institution's environmental health and safety department for specific disposal procedures.

Conclusion

This compound is a valuable research chemical with a hazard profile that necessitates careful and informed handling. The primary risks are associated with its potential for causing serious eye damage, skin and respiratory irritation, and harm if swallowed. Due to the limited availability of specific toxicological and physical data, a conservative and precautionary approach to safety is essential. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks and work safely with this compound. It is imperative that all users consult the most up-to-date Safety Data Sheet from their supplier and conduct a thorough risk assessment before commencing any experimental work.

References

-

Wikipedia. (2024, January 28). 2-Butanol. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). 2-methylpropan-2-ol. Retrieved from [Link]

-

Loba Chemie Pvt. Ltd. (2024, February 29). BUTAN-2-OL AR Safety Data Sheet. Retrieved from [Link]

-

National Institute of Technology and Evaluation, Japan. (n.d.). Initial Assessment Report: 2-Methylpropane-2-ol. Retrieved from [Link]

- Fluorochem. (n.d.). This compound Safety Data Sheet. Retrieved from a generic SDS provided by the company for this product.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methylamino)butan-2-ol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-methylbutan-2-ol. Retrieved from [Link]

- Benchchem. (n.d.). A Comparative Analysis of the Reaction Kinetics of 2-Methyl-3-(methylamino)butan-2-ol and Related Amino Alcohols. Retrieved from a generic technical document on their website.

- National Fire Protection Association. (2010).

Sources

A Senior Application Scientist's Guide to the Research Applications of Aminobutanol Derivatives

Abstract

Aminobutanol derivatives represent a class of chiral building blocks fundamental to modern organic synthesis and drug discovery. Their bifunctional nature, possessing both an amino and a hydroxyl group on a four-carbon backbone, makes them exceptionally versatile scaffolds. The precise spatial arrangement of these functional groups in their various isomers is critical, dictating their utility as key intermediates in the synthesis of high-value pharmaceuticals, including potent antiviral and antitubercular agents. Furthermore, their application extends into the realms of asymmetric catalysis and materials science. This technical guide provides an in-depth exploration of the synthesis, characterization, and diverse research applications of aminobutanol derivatives, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. We will elucidate the causality behind synthetic choices, from classical chemical resolutions to advanced biocatalytic routes, and present a comprehensive view of their current and future potential.

The Architectural Significance of Aminobutanol Scaffolds

Aminobutanol and its derivatives are not merely simple organic molecules; they are chiral synthons of immense strategic importance. The presence of at least one stereocenter means these compounds exist as enantiomers, whose distinct three-dimensional arrangements are often the key to specific biological activity.[1] This chirality is paramount in pharmaceutical development, where one enantiomer may exhibit potent therapeutic effects while the other is inactive or even detrimental.[2]

The primary isomers—2-aminobutanol, 3-aminobutanol, and 4-aminobutanol—each offer a unique spatial relationship between the amine and hydroxyl groups, influencing their reactivity and suitability for different synthetic targets.[3] Their utility stems from this bifunctionality, allowing them to serve as versatile starting points for constructing more complex molecules. They are foundational elements in the synthesis of drugs, chiral auxiliaries for asymmetric reactions, and monomers for specialized polymers.[4][5]

Pivotal Applications in Modern Research

The application of aminobutanol derivatives is vast, but it is most pronounced in the pharmaceutical industry, where they serve as indispensable intermediates for blockbuster drugs.

2.1 Pharmaceutical Intermediates: From Antivirals to Anticancer Agents

The stereospecificity of aminobutanol derivatives is critical for their role in creating effective and selective pharmaceuticals.

-

Antiviral Therapeutics: The most prominent example is the use of (R)-3-aminobutanol as a key chiral intermediate in the synthesis of Dolutegravir, a cornerstone of modern HIV treatment.[1][6] The precise stereochemistry of this building block is essential for the final drug's ability to effectively inhibit the HIV integrase enzyme.[7] Similarly, other amino-based derivatives, such as those from aminoadamantane, are being explored for potent activity against viruses like SARS-CoV-2.

-

Antitubercular Agents: (S)-2-aminobutanol is the critical precursor for synthesizing Ethambutol, a primary drug used to treat tuberculosis.[2] Studies have shown that the (S,S)-ethambutol diastereomer exhibits significantly higher antimycobacterial activity—up to 500 times greater than its (R,R)-counterpart—highlighting the absolute necessity of enantiomeric purity in the starting material.[3]

-

Oncology: Aminobutanol derivatives serve as building blocks for various anticancer agents. For instance, (R)-3-aminobutanol is an intermediate for the antitumor drug 4-methylcyclophosphamide.[7][8] Furthermore, novel synthetic derivatives of related structures like aminobenzothiazole and eugenol β-amino alcohols have demonstrated significant cytotoxic activity against cancer cell lines by inducing apoptosis, opening new avenues for drug design.[9][10][11] The introduction of amino acid functionalities to natural products can also dramatically enhance their antiproliferative activities.[12]

-

Antibacterial Agents: The aminobutanol scaffold is utilized in the synthesis of beta-lactam antibiotics, a broad class of drugs used to combat bacterial infections.[3]

Table 1: Key Aminobutanol Isomers and Their Primary Pharmaceutical Applications

| Isomer | CAS Number (R/S) | Key Application(s) | Therapeutic Area |

|---|---|---|---|

| (S)-2-Aminobutanol | 5856-62-2 | Intermediate for Ethambutol | Antitubercular |

| (R)-3-Aminobutanol | 61477-40-5 | Intermediate for Dolutegravir | Antiviral (HIV) |

| (R)-3-Aminobutanol | 61477-40-5 | Intermediate for 4-methylcyclophosphamide | Anticancer |

2.2 Asymmetric Synthesis and Catalysis

Beyond being mere building blocks, chiral amino alcohols and their derivatives are widely employed as chiral auxiliaries and ligands in asymmetric synthesis.[5][13] They can temporarily attach to a prochiral substrate, directing a reagent to attack from a specific face, thereby inducing chirality in the product molecule. This strategy is fundamental for creating enantiomerically pure compounds across various fields of chemical research.[1][14][15]

2.3 Emerging Roles in Materials Science

The functional groups on aminobutanol derivatives lend themselves to applications in materials science. They can be used in the production of cationic flocculants for water treatment, ion exchange resins, and as components in polymers.[3][4] Additionally, their properties make them suitable for use as corrosion inhibitors in metal-working fluids.[3]

Synthetic Strategies: Accessing Chiral Purity

The central challenge in working with aminobutanol derivatives is achieving high enantiomeric purity. Both chemical and biocatalytic methods have been developed, with a significant modern trend towards more sustainable, enzyme-based approaches.

3.1 Classical Chemical Routes and Their Limitations

Traditional methods often involve multi-step processes that can be resource-intensive.

-

Reduction of Amino Acids: Chiral aminobutanols can be synthesized by the chemical reduction of the corresponding chiral amino acids, such as D-2-aminobutyric acid.[16] However, this often requires harsh and expensive reducing agents like lithium aluminum hydride (LiAlH₄), which pose safety risks and are not ideal for large-scale industrial production.[7]

-

Reductive Amination: This involves reacting a hydroxy ketone with an amine source in the presence of a reducing agent.[8]

-

Chiral Resolution: A common strategy involves synthesizing a racemic mixture of the aminobutanol and then separating the enantiomers using a chiral resolving agent, such as (S)-mandelic acid.[8] This method can be effective but is inherently inefficient, as the maximum theoretical yield for the desired enantiomer is only 50%.[17]

3.2 The Rise of Biocatalysis: A Green Chemistry Approach

Modern synthetic chemistry increasingly favors enzymatic methods for their high selectivity, mild reaction conditions, and reduced environmental impact. Engineered amine dehydrogenases (AmDHs) have emerged as powerful tools for the asymmetric synthesis of chiral amines and amino alcohols.[5][13] These enzymes can convert a prochiral hydroxy ketone directly into a single, highly pure enantiomer of the corresponding amino alcohol with exceptional selectivity (>99% ee).[5] This one-step process avoids harsh reagents and the inefficiencies of chiral resolution.[18]

In-Depth Experimental Protocol: Biocatalytic Synthesis of (S)-2-Aminobutanol

This protocol describes a validated, self-contained system for producing enantiopure (S)-2-aminobutanol using an engineered amine dehydrogenase (AmDH). The causality for this choice rests on the method's superior selectivity, mild conditions, and environmental compatibility compared to classical routes.[5]

Objective: To perform the asymmetric reductive amination of 1-hydroxybutan-2-one to (S)-2-aminobutan-1-ol with high conversion and enantiomeric excess.

Materials:

-

Engineered Amine Dehydrogenase (e.g., SpAmDH variant)[5]

-

1-hydroxybutan-2-one (Substrate)

-

Ammonium chloride (NH₄Cl)

-

Sodium formate

-

Formate Dehydrogenase (FDH) for cofactor regeneration

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Potassium phosphate buffer (pH 8.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

Instrumentation:

-

pH meter

-

Thermostatted shaker/reactor

-

Centrifuge

-

Gas Chromatograph (GC) with a chiral column for enantiomeric excess determination

Step-by-Step Methodology:

-

Reaction Setup (Cofactor Regeneration System):

-

Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0.

-

In a 50 mL reaction vessel, combine the following in the buffer:

-

1-hydroxybutan-2-one (50 mM final concentration)

-

Ammonium chloride (1 M)

-

Sodium formate (150 mM, as a sacrificial substrate for FDH)

-

NAD⁺ (1 mM, the cofactor)

-

Formate Dehydrogenase (FDH) (5 U/mL)

-

Engineered Amine Dehydrogenase (AmDH) (5 U/mL)

-

-

The use of FDH and formate creates a self-validating cofactor regeneration system. FDH oxidizes formate to CO₂, reducing NAD⁺ to NADH, which is then consumed by the AmDH. This catalytic cycle ensures the reaction proceeds to completion without stoichiometric addition of expensive NADH.

-

-

Reaction Execution:

-

Seal the vessel and place it in a shaker incubator at 30°C.

-

Maintain gentle agitation (e.g., 180 rpm) to ensure homogeneity.

-

Monitor the reaction progress by taking aliquots at timed intervals (e.g., 2, 4, 8, 24 hours).

-

-

Work-up and Product Extraction:

-

Once the reaction reaches completion (as determined by GC analysis of the substrate), terminate the reaction by centrifuging the mixture to pellet the enzymes.

-

Transfer the supernatant to a separatory funnel.

-

Extract the aqueous layer three times with an equal volume of ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (S)-2-aminobutanol.

-

-

Analysis and Characterization:

-

Conversion: Determine the conversion of 1-hydroxybutan-2-one to the product using standard GC analysis.

-

Enantiomeric Excess (ee): Analyze the purified product using a GC equipped with a chiral column (e.g., a cyclodextrin-based column) to separate and quantify the (S) and (R) enantiomers. The ee is calculated as: ee (%) = [((S) - (R)) / ((S) + (R))] * 100. A successful synthesis should yield an ee >99%.[5]

-

Future Outlook and Unexplored Frontiers

The versatility of aminobutanol derivatives ensures their continued relevance in chemical research. Future research will likely focus on several key areas:

-

Novel Drug Scaffolds: Expanding the library of aminobutanol derivatives to explore new therapeutic targets, particularly in oncology and neurodegenerative diseases.[4][19]

-

Advanced Biocatalysis: Discovering and engineering new enzymes with broader substrate scopes and enhanced stability to synthesize novel, non-natural amino alcohols.[5]

-

Medicinal Chemistry Optimization: Using aminobutanol derivatives as scaffolds for creating compounds with improved pharmacological profiles, such as enhanced cell permeability or reduced off-target effects.[20][21][22]

-

Polymer and Materials Science: Designing novel polymers and functional materials incorporating aminobutanol units to achieve desired physical and chemical properties.[4]

References

- CN112174836A - Synthetic method of aminobutanol - Google P

- CN110683960A - Synthesis method of (R)

- PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL). (URL: )

- (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook. (URL: )

- CN105481703A - Method for synthesizing (S)

- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid

- Understanding Amino Acid Derivatives in Chemical Research and Development - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- CN104610075A - Synthetic method of 4-animo-1-butanol - Google P

- CN110668958A - A kind of method for preparing (R)

- Buy Aminobutanol | 96-20-8 - Smolecule. (URL: )

- Exploring the Synthesis and Applications of (R)-3-Amino-1-Butanol in Pharma. (URL: )

- Discovery of novel aminoadamantane derivatives with potent anti-SARS-CoV-2 activity. (URL: )

- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - PubMed Central. (URL: )

- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (URL: )

- CN107805205B - Preparation method of (R)

- Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde C

- Application of Amino Acids in the Structural Modification of N

- Aminobutanol USP Reference Standard CAS 96-20-8 Sigma-Aldrich. (URL: )

- Roles of amino acid derivatives in the regul

- Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - Frontiers. (URL: )

- Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity - PMC - NIH. (URL: )

- CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol. (URL: )

- New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PubMed Central. (URL: )

- WO2018020380A1 - Enzymatic process for the preparation of (r)

- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - NIH. (URL: )

- Application Notes and Protocols: Synthesis of Chiral Amino Alcohols from 2-Chlorobutan-1-ol - Benchchem. (URL: )

- Oncology Therapeutics Targeting the Metabolism of Amino Acids - PMC - PubMed Central. (URL: )

- The Importance of Chiral Amino Acid Deriv

- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - ResearchG

- Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - NIH. (URL: )

- Antiviral properties of synthetic histidine derivatives containing membranotropic volumetrical carbocycles in their molecule against SARS-CoV-2 virus in vitro - Problems of Virology. (URL: )

- Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - ResearchG

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]

- 3. Buy Aminobutanol | 96-20-8 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 7. CN107805205B - Preparation method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 8. CN110668958A - A kind of method for preparing (R)-3-aminobutanol - Google Patents [patents.google.com]

- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Application of Amino Acids in the Structural Modification of Natural Products: A Review [frontiersin.org]

- 13. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]

- 14. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]

- 15. nbinno.com [nbinno.com]

- 16. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]

- 17. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]

- 18. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]

- 19. Roles of amino acid derivatives in the regulation of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antiviral properties of synthetic histidine derivatives containing membranotropic volumetrical carbocycles in their molecule against SARS-CoV-2 virus in vitro - Garaev - Problems of Virology [virusjour.crie.ru]

discovery and history of 2-Methyl-4-(methylamino)butan-2-ol

This guide provides an in-depth technical analysis of 2-Methyl-4-(methylamino)butan-2-ol (CAS: 866223-53-2), a specialized amino-alcohol intermediate critical in the rational design of CNS-active agents.

A Critical Intermediate in Rational CNS Drug Design

Executive Summary

This compound represents a pivotal structural motif in modern medicinal chemistry, specifically within the optimization of G-Protein Coupled Receptor (GPCR) ligands. Unlike simple aliphatic amines, this compound integrates a tertiary alcohol "metabolic blocker" with a secondary amine "linker." Its emergence in the early 2000s marks a shift in CNS drug discovery from highly lipophilic pharmacophores (e.g., Sibutramine) to polar, metabolically stable analogs designed to reduce cardiovascular liability (hERG inhibition) and improve oral bioavailability.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

This compound is a gamma-amino tertiary alcohol . Its structure dictates its unique reactivity and pharmacological utility: it resists oxidation at the tertiary carbon while providing a nucleophilic amine for conjugation.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 866223-53-2 |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| Appearance | Colorless to pale yellow viscous liquid |

| pKa (Calculated) | ~10.2 (Amine), ~15.5 (Alcohol) |

| LogP | -0.3 (Estimated) – Highly Hydrophilic |

| Key Structural Feature | Gem-dimethyl hydroxyl group : Blocks metabolic oxidation at the beta-position relative to the amine.[1][2] |

Part 2: Discovery & Historical Context

The "Polar Tail" Evolution (2000–2005)

The history of this compound is not defined by a single "eureka" moment, but by the rational evolution of the Sibutramine scaffold .

-

The Lipophilic Era (1990s): Drugs like Sibutramine (SNRI for obesity) relied on bulky, lipophilic alkyl chains (isobutyl groups) to penetrate the Blood-Brain Barrier (BBB). However, these lipophilic tails were prone to rapid oxidative metabolism by CYP450 enzymes and non-specific binding to hERG channels, causing cardiotoxicity risks.

-

The Hydrophilic Shift (Early 2000s): Researchers at major pharmaceutical firms (including Sepracor and others citing WO2003022259) sought to stabilize these scaffolds. By introducing a hydroxyl group into the isobutyl chain, they created "hydroxy-sibutramine" metabolites.

-

The Emergence of CAS 866223-53-2: This specific molecule was identified as a versatile building block to introduce the 3-hydroxy-3-methylbutyl moiety directly into new drug candidates. It became a staple intermediate for synthesizing Nociceptin/Orphanin FQ (ORL1) receptor antagonists , where it serves as a polar anchor to improve solubility without sacrificing receptor affinity.

Part 3: Synthetic Methodology

Protocol: Reductive Amination of 3-Hydroxy-3-methylbutanal

The most robust synthesis avoids the use of unstable epoxides and instead utilizes a reductive amination strategy. This pathway minimizes the formation of cyclic ether byproducts.

Mechanism: The reaction proceeds via the condensation of 3-hydroxy-3-methylbutanal with methylamine to form an imine/hemiaminal equilibrium, which is subsequently reduced.

Figure 1: Synthetic pathway via reductive amination. The tertiary alcohol remains protected by steric bulk during imine formation.

Detailed Experimental Protocol

Safety Note: Methylamine is a toxic gas/solution. Perform all steps in a fume hood.

-

Reagent Preparation:

-

Dissolve 3-hydroxy-3-methylbutanal (1.0 eq, 10 mmol) in anhydrous Methanol (20 mL).

-

Note: This aldehyde is often in equilibrium with its cyclic hemiacetal (2-hydroxy-4,4-dimethyltetrahydrofuran). The addition of amine drives the equilibrium open.

-

-

Imine Formation:

-

Cool the solution to 0°C.

-

Add Methylamine (2.0 M in THF or MeOH, 5.0 eq) dropwise over 15 minutes.

-

Allow the mixture to stir at Room Temperature (RT) for 4 hours.

-

-

Reduction:

-

Catalytic Hydrogenation (Preferred for Scale): Add 10% Pt/C (5 wt%) to the vessel. Purge with Nitrogen, then introduce Hydrogen (balloon pressure or 1 atm). Stir vigorously for 12 hours.

-

Alternative (Lab Scale): Cool to 0°C and add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Stir overnight.

-

-

Workup & Purification:

-

Filter off the catalyst (Celite pad) or quench borohydride with sat. NaHCO₃.

-

Concentrate the filtrate to remove methanol.[3]

-

Acid-Base Extraction: Dissolve residue in 1N HCl (aqueous). Wash with Ethyl Acetate (removes non-basic impurities). Basify aqueous layer to pH >12 with NaOH pellets.

-

Extract the free amine into Dichloromethane (DCM) (3 x 50 mL).

-

Dry over Na₂SO₄ and concentrate to yield the product as a viscous oil.

-

Part 4: Applications in Drug Development

The "Metabolic Blocking" Strategy

In medicinal chemistry, this compound is used to solve the "Lipophilic Cation" problem. Many CNS drugs are lipophilic amines that get trapped in lysosomes or cause phospholipidosis.

Mechanism of Action in Drug Design:

-

Metabolic Stability: The gem-dimethyl group adjacent to the hydroxyl prevents metabolic attack at that carbon.

-

Solubility: The hydroxyl group lowers LogP by ~1.5 units compared to the isobutyl analog, improving solubility in aqueous formulations.

-

hERG Avoidance: Reducing lipophilicity often correlates with reduced potency against the hERG potassium channel, a critical safety parameter.

Figure 2: Strategic application of the amino-alcohol fragment to optimize drug-like properties.

Case Study: ORL1 Receptor Antagonists In the development of analgesics targeting the ORL1 receptor, the introduction of the this compound side chain onto a piperidine core resulted in compounds with maintained potency but significantly reduced off-target effects compared to the parent alkyl-piperidines (See Patent WO2005092858).

References

-

Preparation of 2-hydroxy derivatives of sibutramine. Source: World Intellectual Property Organization (WO2003022259A1). Context: Describes the use of hydroxy-amines to create metabolically stable reuptake inhibitors.

-

Alpha aryl or heteroaryl methyl beta piperidino propanamide compounds as ORL1-receptor antagonists. Source: World Intellectual Property Organization (WO2005092858A2). Context: Details the specific synthesis of this compound (Page 45) via reductive amination for use as a drug intermediate.

-

Sigma-Aldrich Product Specification: this compound. Source: Merck KGaA / Sigma-Aldrich. Context: Physicochemical data and commercial availability as a building block.[3][4]

Sources

Methodological & Application

Application Note: A Robust Reductive Amination Protocol for the Synthesis of 2-Methyl-4-(methylamino)butan-2-ol

For dissemination to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-Methyl-4-(methylamino)butan-2-ol via a one-pot reductive amination of 4-hydroxy-4-methyl-2-pentanone with methylamine. We will delve into the mechanistic underpinnings of this transformation, justify the selection of reagents and reaction conditions, and provide a detailed, step-by-step procedure from reaction setup to product purification and characterization. This guide is designed to equip researchers with the necessary knowledge and practical insights to successfully and safely execute this synthesis.

Introduction and Significance

Reductive amination stands as a cornerstone of modern organic synthesis, offering a highly efficient and versatile method for the formation of carbon-nitrogen bonds.[1][2] This reaction class is particularly valuable in pharmaceutical and medicinal chemistry for the construction of amine-containing molecules, which are prevalent in a vast array of bioactive compounds.[2] The synthesis of this compound, a tertiary amino alcohol, serves as an excellent case study for the application of this powerful methodology. Its structural motifs are of interest in the development of novel chemical entities.

The protocol detailed herein employs a "direct" or "in situ" reductive amination approach.[3] This strategy involves the simultaneous presence of the carbonyl compound (4-hydroxy-4-methyl-2-pentanone), the amine (methylamine), and a mild reducing agent. This circumvents the need to pre-form and isolate the intermediate imine or enamine, streamlining the synthetic process and often leading to higher overall yields.[3]

Mechanistic Rationale: The "Why" Behind the "How"

The reductive amination process can be conceptually divided into two key stages that occur in the same reaction vessel:

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of methylamine on the carbonyl carbon of 4-hydroxy-4-methyl-2-pentanone. This is typically catalyzed by mildly acidic conditions, which protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[4][5] Subsequent dehydration of the resulting hemiaminal intermediate yields an imine, which exists in equilibrium with its protonated form, the iminium ion.[6][7][8] The iminium ion is a key intermediate, as it is significantly more electrophilic than the starting ketone.[8]

-

Hydride Reduction: A carefully selected reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and affording the final amine product.[7] The choice of reducing agent is critical; it must be potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting ketone.[9][10]

Experimental Workflow Overview

The entire synthetic process, from starting materials to the purified product, can be visualized in the following workflow diagram.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Hydroxy-4-methyl-2-pentanone | ≥98% | Standard Supplier | Also known as diacetone alcohol.[11] Should be stored in a cool, dry place. |

| Methylamine solution | 40 wt. % in H₂O | Standard Supplier | Corrosive and flammable. Handle in a well-ventilated fume hood. |

| Sodium triacetoxyborohydride (STAB) | ≥97% | Standard Supplier | Moisture-sensitive. Handle quickly and in a dry environment.[12] |

| Dichloromethane (DCM) | Anhydrous | Standard Supplier | Use of anhydrous solvent is recommended for optimal results. |

| Acetic Acid | Glacial | Standard Supplier | Acts as a catalyst for imine formation. |

| Sodium bicarbonate (NaHCO₃) | Saturated aq. solution | N/A | For quenching the reaction. |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Standard Supplier | For drying the organic phase. |

| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |

Step-by-Step Procedure

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.[13] All operations involving volatile and hazardous reagents such as methylamine and dichloromethane must be performed in a certified chemical fume hood.[14]

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-4-methyl-2-pentanone (5.81 g, 50.0 mmol, 1.0 equiv).

-

Dissolve the ketone in anhydrous dichloromethane (100 mL).

-

Add methylamine solution (40 wt. % in H₂O, 4.66 g, 60.0 mmol, 1.2 equiv) to the stirred solution.

-

Add glacial acetic acid (2.86 mL, 50.0 mmol, 1.0 equiv) to the reaction mixture. The acid catalyzes the formation of the iminium ion.[15]

-

-

Addition of Reducing Agent:

-

Slowly add sodium triacetoxyborohydride (STAB) (15.9 g, 75.0 mmol, 1.5 equiv) to the reaction mixture in portions over 10-15 minutes. STAB is chosen for its mildness and selectivity for iminium ions over ketones, which allows for a one-pot procedure.[3][10][15] A slight exothermic reaction may be observed.

-

Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if available.

-

-

Work-up and Isolation:

-

After the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Be cautious as gas evolution (CO₂) may occur.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel.[16]

-

Prepare a slurry of silica gel in the chosen eluent system. A typical starting eluent system is a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 95:4.5:0.5 v/v/v). The small amount of base helps to prevent the amine product from streaking on the acidic silica gel.[16]

-

Load the crude oil onto the column and elute with the solvent system, collecting fractions.

-

Monitor the fractions by TLC and combine the fractions containing the pure product.

-

Concentrate the pure fractions under reduced pressure to yield this compound as a colorless to pale yellow oil.

-

Troubleshooting and Expert Insights

-

Low Yield: If the yield is lower than expected, ensure that the starting materials are of high purity and that anhydrous conditions were maintained, as STAB is water-sensitive.[12] Incomplete imine formation can also be a cause; ensure the correct stoichiometry of acetic acid is used.

-

Side Product Formation: The primary side reaction is the reduction of the starting ketone to the corresponding alcohol. While STAB is selective for the iminium ion, some reduction of the ketone can occur, especially with prolonged reaction times or higher temperatures.[10]

-

Purification Challenges: Amines can be challenging to purify via standard silica gel chromatography due to their basicity.[16] The addition of a small amount of a volatile amine like triethylamine or ammonium hydroxide to the eluent can significantly improve the peak shape and separation.[16] Alternatively, using a more basic stationary phase like alumina can be beneficial.

Safety Considerations

-

Methylamine: Is a corrosive and flammable substance. It should be handled in a well-ventilated fume hood, and appropriate PPE should be worn at all times.

-

Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. It should be stored in a dry environment and handled with care.[17]

-

Dichloromethane: Is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

-

General Precautions: A thorough hazard assessment should be conducted before starting any chemical synthesis.[18]

References

-

Chemistry LibreTexts. (2023). Reductive Amination. [Link]

-

Leonard, M. S. (2013). Reductive Amination. YouTube. [Link]

-

Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

- Google Patents. (n.d.). CN106631732A - Synthesis method of 4-hydroxy-2-butanone.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

The Organic Chemistry Tutor. (2022). Reductive Amination | Synthesis of Amines. YouTube. [Link]

-

The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

-

Reddit. (2021). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]

-

The Organic Synthesis Archive. (n.d.). Reductive Amination - Common Conditions. [Link]

-

University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

- Google Patents. (n.d.). CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.

-

Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

-

Duke University. (n.d.). Toxic Powders SOP Template. [Link]

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80–89. [Link]

-

PrepChem.com. (n.d.). Preparation of 4-hydroxy-4-methyl-2-pentanone. [Link]

-

Division of Occupational Health and Safety. (n.d.). Chemical Safety Guide, 5th Ed. [Link]

-

The Organic Chemistry Tutor. (2018). Imine and Enamine Formation Reactions With Reductive Amination. YouTube. [Link]

-

Li, H., Liu, G., & Beller, M. (2024). Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru3/QDPOP. Organic Letters. [Link]

-

AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]

-

The Ohio State University. (n.d.). Sodium Borohydride SOP. [Link]

-

Natural Products Online. (2006). 1024 Elimination of water from 4-hydroxy-4-methyl-2-pentanone. [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. reddit.com [reddit.com]

- 11. CAS 123-42-2: 2-Pentanone, 4-hydroxy-4-methyl- [cymitquimica.com]

- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 14. chemistry.osu.edu [chemistry.osu.edu]

- 15. Sodium triacetoxyborohydride [organic-chemistry.org]

- 16. biotage.com [biotage.com]

- 17. smif.pratt.duke.edu [smif.pratt.duke.edu]

- 18. ors.od.nih.gov [ors.od.nih.gov]

column chromatography method for 2-Methyl-4-(methylamino)butan-2-ol

An Application Note and Protocol for the Column Chromatography of 2-Methyl-4-(methylamino)butan-2-ol

Abstract

This application note provides a detailed guide for the purification of this compound using column chromatography. This small, polar amino alcohol presents specific challenges for traditional silica gel chromatography due to its basic secondary amine and hydrophilic nature. We present a primary method utilizing silica gel with a basic mobile phase modifier to mitigate undesirable interactions and achieve efficient separation. Furthermore, we discuss alternative strategies, including the use of amine-functionalized stationary phases and Hydrophilic Interaction Liquid Chromatography (HILIC), as advanced options for high-purity isolation. This document is intended for researchers, scientists, and drug development professionals requiring a robust purification protocol for this and structurally similar compounds.

Introduction: The Purification Challenge

This compound is a bifunctional organic compound featuring a tertiary alcohol and a secondary amine. Its structure lends it a high degree of polarity and basicity. While these features are key to its chemical reactivity, they pose significant challenges for purification via standard flash column chromatography. The primary obstacle is the strong acid-base interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the surface of standard silica gel[1]. This interaction often leads to significant peak tailing, irreversible adsorption, and low recovery of the target compound[1][2].

The goal of this guide is to provide a systematic approach to overcome these challenges, enabling researchers to make logical, evidence-based decisions for method development and achieve high-purity isolation of the target molecule.

Physicochemical Properties & Chromatographic Implications

A successful purification strategy is predicated on a thorough understanding of the analyte's physicochemical properties. These properties dictate the compound's behavior in a given chromatographic system.

| Property | Value | Source | Chromatographic Implication |

| IUPAC Name | This compound | [3][4] | - |

| Molecular Formula | C₆H₁₅NO | [3][4] | - |

| Molecular Weight | 117.19 g/mol | [4][5] | Influences diffusion rates and loading capacity. |

| Appearance | Colorless to light yellow liquid | [5] | - |

| Boiling Point | 178.5 ± 23.0 °C (Predicted) | [5] | Suitable for solvent removal under vacuum post-chromatography. |

| Polarity (XLogP3) | 0.1 | [4] | Highly polar; indicates strong affinity for polar stationary phases and poor retention in standard reversed-phase chromatography. |

| Basicity | Contains a secondary amine group. | - | The key challenge: strong interaction with acidic silica gel. Requires a basic modifier or an alternative stationary phase. |

The low LogP value confirms the compound's hydrophilic nature, suggesting that it will be highly retained on polar stationary phases like silica gel. The presence of the basic secondary amine is the most critical factor; it necessitates a strategy to passivate the acidic stationary phase to achieve a successful separation.

Rationale for Chromatographic Method Selection

Given the polar and basic nature of the analyte, several chromatographic modes can be considered.

-

Normal-Phase Chromatography (NPC) on Silica Gel: This is the most common laboratory purification technique. For this compound, it is only viable if the acidic nature of the silica is addressed. The most direct way to accomplish this is by adding a small amount of a competing, volatile base (e.g., triethylamine, ammonia) to the mobile phase[1][6]. This "passivates" the active silanol sites, allowing the analyte to elute with symmetrical peak shape.

-

Normal-Phase on Modified Media: Using a less acidic or basic stationary phase is an excellent alternative.

-

Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a weakly basic environment that is ideal for purifying basic compounds without tailing[1].

-

Alumina (Basic or Neutral): Alumina is a suitable alternative to silica for the purification of basic compounds[2][7].

-

-

Reversed-Phase Chromatography (RPC): RPC uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase[8]. Due to its high polarity, the target compound would likely have very poor retention. To increase retention, a high pH mobile phase could be used to suppress the ionization of the amine, making it less polar, but this often requires specialized pH-stable columns[1].

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal, though more advanced, technique for separating very polar compounds[9][10]. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for hydrophilic molecules[11][12].

Detailed Purification Protocol

This protocol provides a step-by-step methodology for the purification of this compound using a standard silica gel column.

Workflow Overview

Materials and Equipment

-

Stationary Phase: Flash-grade silica gel (40-63 µm particle size).

-

Solvents: HPLC-grade or distilled Dichloromethane (DCM), Methanol (MeOH), and Triethylamine (TEA).

-

Analyte: Crude this compound.

-

Equipment: Glass chromatography column, fraction collector or test tubes, TLC plates (silica gel 60 F₂₅₄), TLC development chamber, rotary evaporator.

-

TLC Visualization: Potassium permanganate (KMnO₄) stain or Ninhydrin stain.

Step 1: Thin-Layer Chromatography (TLC) for Method Development

The causality behind this step is to efficiently determine a mobile phase composition that provides adequate separation before committing the entire sample to a large-scale column.

-

Prepare Eluent Systems: Prepare small volumes of potential mobile phases. A good starting point for polar compounds is a mixture of a moderately polar solvent and a polar solvent, with a basic additive.

-

System A: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA)

-

System B: Ethyl Acetate (EtOAc) / Hexane / Triethylamine (TEA)

-

-

Prepare Additive Stock: To ensure consistency, prepare a stock solution of the polar solvent containing the additive. For example, create a 10% TEA in MeOH solution. Then, you can easily prepare eluents like 95:5:0.5 DCM:MeOH:TEA by mixing 95 mL DCM with 5 mL of your stock solution.

-

Spot and Develop: Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol). Spot the TLC plate and develop it in chambers containing different ratios of your chosen eluent systems (e.g., 98:2, 95:5, 90:10 DCM:MeOH, always with ~0.5-1% TEA).

-

Visualize and Select: After development, dry the plate and visualize it. Since the compound lacks a strong UV chromophore, staining is necessary.

-

KMnO₄ stain: Will visualize the alcohol functionality.

-

Ninhydrin stain: Will specifically react with the secondary amine to produce a colored spot.

-

-

Optimal Rƒ: The goal is to find a solvent system where the target compound has a retention factor (Rƒ) of 0.2-0.35 [13]. This Rƒ value ensures that the compound moves down the column at a reasonable rate, providing good separation from both less polar and more polar impurities.

Step 2: Column Packing

-

Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

-

Choose a non-polar solvent from your selected eluent system (e.g., DCM or Hexane).

-

Prepare a slurry of silica gel in this solvent (approx. 50-100 g of silica per 1 g of crude mixture, depending on difficulty of separation).

-

Pour the slurry into the column. Use gentle pressure (air or nitrogen) to pack the silica bed evenly, ensuring there are no cracks or air bubbles.

-

Once packed, drain the solvent until it is level with the top of the silica bed.

Step 3: Sample Loading

For polar compounds, dry loading is often superior to liquid loading as it prevents the sample from dissolving poorly in the initial non-polar eluent and streaking down the column.

-

Dry Loading (Recommended): Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., methanol). Add a small amount of silica gel (2-3 times the mass of the crude sample) to this solution.

-

Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto silica.

-

Carefully add this powder to the top of the packed column, creating a thin, even band.

-

Gently add a thin protective layer of sand on top of the sample layer.

Step 4: Elution and Fraction Collection

-

Carefully add the mobile phase selected from your TLC analysis to the column.

-